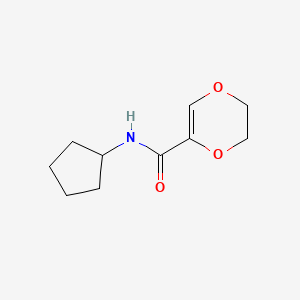
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as CPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPD is a cyclic amide that contains a dioxane ring, which makes it a structurally unique compound.
Scientific Research Applications
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide is in the field of drug discovery. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have anticonvulsant and analgesic properties, which makes it a potential candidate for the development of new drugs. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood. However, studies have shown that N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide acts on the GABAergic system, which is involved in the regulation of neuronal activity. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been found to enhance the activity of GABA receptors, which results in the inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and physiological effects:
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has anticonvulsant, analgesic, and anxiolytic properties. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has also been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative disorders. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to modulate the release of neurotransmitters, which suggests that it may have a broader spectrum of activity than benzodiazepines.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for lab experiments. It has a high degree of solubility in water, which makes it easy to administer in experiments. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide is also stable at room temperature, which makes it easy to store. However, N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide also has a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
There are several future directions for the research on N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide. One of the most significant directions is the development of new drugs based on N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use. Another future direction is the study of the mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide. Further research is needed to understand how N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide modulates the GABAergic system and how it affects neurotransmitter release. Finally, the potential use of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide in the treatment of neurodegenerative disorders needs to be explored further.
Synthesis Methods
The synthesis of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of cyclopentylamine with 2,3-dihydroxybenzaldehyde in the presence of acetic anhydride. The reaction results in the formation of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide as a white crystalline solid. The synthesis method has been optimized to increase the yield and purity of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide.
properties
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-10(9-7-13-5-6-14-9)11-8-3-1-2-4-8/h7-8H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTKNCVFMRLCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)

![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)